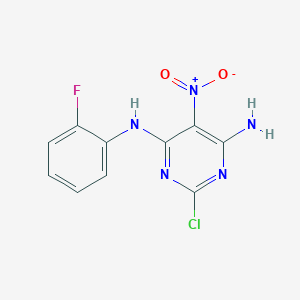
2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic molecule that contains elements of nitrogen, hydrogen, carbon, chlorine, and fluorine . It likely belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridine and benzene .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For instance, the synthesis of certain pyrimidine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents (2-chloro, N4-(2-fluorophenyl), 5-nitro, and 4,6-diamine) are attached to this ring .Aplicaciones Científicas De Investigación
Inhibitors of Dihydrofolate Reductase
- Compounds similar to 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine have been synthesized and evaluated as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds have shown potent inhibitory activity against T. gondii and rat liver DHFR, indicating their potential as antitumor agents (Robson et al., 1997).
Development of Polyimides
- The compound has been used in the synthesis of novel fluorinated diamine monomers for the production of polyimides. These polyimides are characterized by high glass transition temperatures, good thermal stability, and mechanical properties, as well as low moisture absorptions and dielectric constants. Such properties make them suitable for applications in the electronics industry due to their excellent film-forming ability and optical transparency (Yang et al., 2002).
Antiviral Activity
- Pyrimidine derivatives, including those related to the specified compound, have been investigated for their antiviral activities. These studies focus on the inhibition of retrovirus replication in cell culture, demonstrating the potential of such compounds in the development of new antiretroviral medications. The antiviral activity is particularly notable against human immunodeficiency virus and Moloney murine sarcoma virus, highlighting the therapeutic potential of these compounds in treating viral infections (Hocková et al., 2003).
Synthetic Chemistry Applications
- The compound's structure and reactivity have been utilized in synthetic chemistry for the development of various heterocyclic compounds. These include the synthesis of chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines, showcasing the compound's versatility in facilitating a wide range of chemical reactions and producing compounds with potential biological activities (Kapadia et al., 2007).
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactivity in various chemical reactions. Given the biological activity of many pyrimidine derivatives, this compound could potentially be of interest in medicinal chemistry .
Propiedades
IUPAC Name |
2-chloro-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN5O2/c11-10-15-8(13)7(17(18)19)9(16-10)14-6-4-2-1-3-5(6)12/h1-4H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMIQJOMZMKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


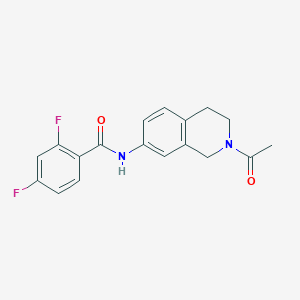

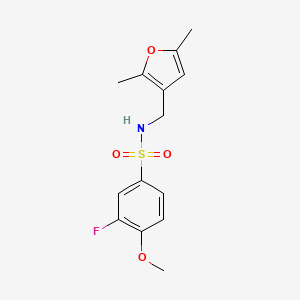
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2733583.png)
![2-[8-(2-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2733584.png)
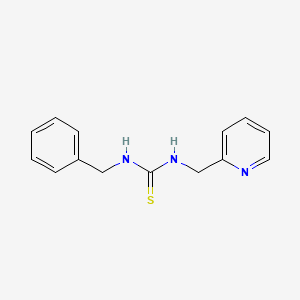
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide](/img/structure/B2733589.png)
![Oxan-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2733591.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2733592.png)
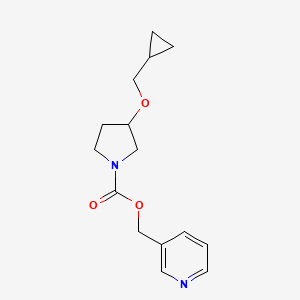
![3-(N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2733595.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2733596.png)
![5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733598.png)